molecular formula C9H12OS B2873109 2-(3-Methoxyphenyl)ethane-1-thiol CAS No. 51526-56-8

2-(3-Methoxyphenyl)ethane-1-thiol

Cat. No.: B2873109
CAS No.: 51526-56-8
M. Wt: 168.25
InChI Key: OOCJLNWIBOPWRP-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically involve the use of a polar solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For instance, the reaction of 3-methoxybenzyl bromide with sodium hydrosulfide in the presence of a phase transfer catalyst can be employed. This method allows for higher yields and better control over the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium alkoxides or amines are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of thiol-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)ethane-1-thiol exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethane-1-thiol: Similar structure but with the methoxy group in the para position.

    2-(3-Methylphenyl)ethane-1-thiol: Similar structure but with a methyl group instead of a methoxy group.

    2-(3-Hydroxyphenyl)ethane-1-thiol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(3-Methoxyphenyl)ethane-1-thiol is unique due to the presence of the methoxy group in the meta position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-10-9-4-2-3-8(7-9)5-6-11/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJLNWIBOPWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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